molecular formula C11H15NO B8694746 (3-Cyclopropyl-4-methoxyphenyl)methanamine CAS No. 1112851-35-0

(3-Cyclopropyl-4-methoxyphenyl)methanamine

Cat. No.: B8694746
CAS No.: 1112851-35-0
M. Wt: 177.24 g/mol
InChI Key: UWIKASUAPYGFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Cyclopropyl-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO It is characterized by a cyclopropyl group attached to a methoxyphenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-4-methoxyphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropyl-4-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-cyclopropyl-4-methoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropyl-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethoxybenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-Cyclopropyl-4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific context of its application.

Comparison with Similar Compounds

  • 1-(3-Cyclopropyl-4-methylphenyl)methanamine
  • 1-(3-Cyclopropyl-4-fluorophenyl)methanamine
  • 1-(3-Cyclopropyl-4-chlorophenyl)methanamine

Comparison: (3-Cyclopropyl-4-methoxyphenyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, fluoro, chloro), the methoxy group may enhance its solubility and alter its interaction with molecular targets, potentially leading to distinct properties and applications.

Properties

CAS No.

1112851-35-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3-cyclopropyl-4-methoxyphenyl)methanamine

InChI

InChI=1S/C11H15NO/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3

InChI Key

UWIKASUAPYGFDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride in diethyl ether (17.3 ml, 1.0 M, 17.3 mmol, 3.0 eq) was carefully added over twenty minutes to a solution of 3-cyclopropyl-4-methoxybenzonitrile (8-2, 1.0 g, 5.77 mmol, 1.0 eq) in tetrahydrofuran (28.9 ml) at 0° C. under nitrogen atmosphere. The resulting dark orange mixture was allowed to stir at 0° C. for 30 min, then carefully quenched in the following order: water (1.0 ml), 15% NaOH aqueous (1.0 ml) and water (3.0 ml). The resulting emulsion was stirred at room temperature for 30 min. Several spatula amounts of magnesium sulfate was added to the mixture to remove any water. The entire mixture was filtered through a pad of sodium sulfate, washing with ethyl acetate. The collected filtrate was concentrated to give the product (8-3) as a yellow oil. ESI+MS [M-16]+ C11H15NO: 161.1 found, 161.2 required.
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